molecular formula C12H12ClNS B13256144 2-Chloro-N-[1-(thiophen-2-YL)ethyl]aniline

2-Chloro-N-[1-(thiophen-2-YL)ethyl]aniline

Cat. No.: B13256144
M. Wt: 237.75 g/mol
InChI Key: WPMJXSVRXLPVIA-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline is an organic compound that features a thiophene ring, a chlorine atom, and an aniline moiety. This compound is of interest due to its unique chemical structure, which combines the properties of thiophene and aniline derivatives. Thiophene is a sulfur-containing heterocycle known for its stability and electronic properties, while aniline is an aromatic amine that is widely used in the synthesis of dyes, drugs, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 2-chloro-1-(thiophen-2-yl)ethan-1-one with aniline under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom in 2-chloro-1-(thiophen-2-yl)ethan-1-one is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

Scientific Research Applications

2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a thiophene ring and an aniline moiety, which imparts distinct electronic and steric properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H12ClNS

Molecular Weight

237.75 g/mol

IUPAC Name

2-chloro-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H12ClNS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3

InChI Key

WPMJXSVRXLPVIA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC=CC=C2Cl

Origin of Product

United States

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